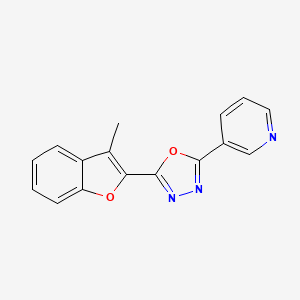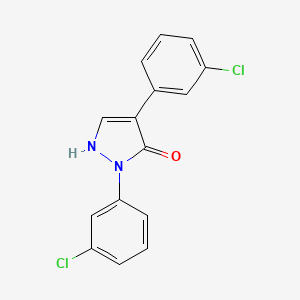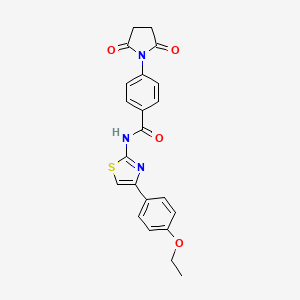![molecular formula C12H10F2N4O B2391716 N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide CAS No. 2305420-13-5](/img/structure/B2391716.png)
N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide, also known as DFP-10917, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DFP-10917 belongs to the class of triazole derivatives, which have been widely studied for their diverse biological activities.
Scientific Research Applications
Enaminones as Synthesis Precursors
Enaminones have been highlighted as crucial intermediates in synthesizing a variety of heterocyclic compounds, demonstrating significant antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and used to create substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and other heterocycles. Such compounds have shown promising cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of standard drugs like 5-fluorouracil, besides possessing antimicrobial properties (S. Riyadh, 2011).
Antipathogenic Activity of Thiourea Derivatives
Research on thiourea derivatives, synthesized from acylthioureas containing various halogenated phenyl groups, has demonstrated significant anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This indicates the potential of halogenated enaminones and their derivatives in developing new antimicrobial agents with specific mechanisms targeting biofilm-associated infections (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Synthesis of Fluorinated Compounds
The fluorination of enaminones, leading to fluorinated heterocycles, showcases a methodological advancement in medicinal chemistry. For example, the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones via nucleophilic vinylic substitution (S(N)V) reactions of gem-difluoroenamides illustrates the potential for creating novel fluorinated bioactive molecules. These structural motifs are valuable in pharmaceuticals due to their ability to modulate biological activity and increase metabolic stability (Tamara Meiresonne, G. Verniest, N. de Kimpe, Sven Mangelinckx, 2015).
Metal- and Azide-Free Synthesis of Triazoles
A novel synthesis approach for 1,5-disubstituted 1,2,3-triazoles has been developed through a metal- and azide-free, regioselective method. This process leverages enaminones, tosylhydrazine, and primary amines, facilitated by molecular iodine, to construct triazoles via cascade dual C-N bond and N-N bond formation. This innovative synthetic route opens new avenues for preparing triazoles, which are important scaffolds in drug discovery due to their pharmacological properties (Jie‐Ping Wan, Shuo Cao, Yunyun Liu, 2015).
properties
IUPAC Name |
N-[5-(2,6-difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O/c1-3-9(19)15-12-16-11(17-18(12)2)10-7(13)5-4-6-8(10)14/h3-6H,1H2,2H3,(H,15,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCECURAQPGOABV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=C(C=CC=C2F)F)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)
![6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391636.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2391638.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2391639.png)
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2391644.png)
![N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2391645.png)
![4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2391646.png)
![2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391648.png)
![N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2391652.png)


![(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2391655.png)
![4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid](/img/structure/B2391656.png)